

2-Hydroxy Nevirapine-d3 certificate of analysis

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Compound of Interest

Compound Name: 2-Hydroxy Nevirapine-d3

Cat. No.: B12419583

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Technical Guide: 2-Hydroxy Nevirapine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Hydroxy Nevirapine-d3**, a deuterated metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This document is intended for use by researchers, scientists, and drug development professionals, offering comprehensive data on its analysis, relevant biological pathways, and experimental workflows.

Certificate of Analysis (Representative)

The following table summarizes the typical data found in a Certificate of Analysis for **2-Hydroxy Nevirapine-d3**, a reference standard for research and analytical purposes.



Test	Specification	Result
Appearance	White to off-white solid	Conforms
Solubility	Soluble in Methanol or DMSO	Conforms
Identity (¹H-NMR)	Conforms to structure	Conforms
Identity (MS)	Conforms to structure	Conforms
Purity (HPLC)	≥ 98.0%	99.5%
Isotopic Purity (d3)	≥ 99%	99.6%
Water Content (Karl Fischer)	≤ 1.0%	0.2%
Residual Solvents (GC-HS)	Meets USP <467> requirements	Conforms
Assay (by HPLC, as is)	95.0% - 105.0%	99.2%

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of **2-Hydroxy Nevirapined3** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for the determination of the purity and assay of **2-Hydroxy Nevirapine-d3**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM Ammonium Acetate, pH 4.5).
- Flow Rate: 1.0 mL/min.



- Detection: UV at 270 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve an accurately weighed amount of 2-Hydroxy Nevirapine-d3
 in the mobile phase to a final concentration of approximately 0.1 mg/mL.
- System Suitability:
 - Tailing Factor: Not more than 2.0.
 - Theoretical Plates: Not less than 2000.
 - Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Trace Analysis

This method is employed for the confirmation of identity and for the quantification of trace levels of **2-Hydroxy Nevirapine-d3** in biological matrices.[1]

- Instrumentation: A triple quadrupole LC-MS/MS system.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- LC Conditions: Similar to the HPLC method, often with a faster gradient to reduce run time.
- Mass Spectrometry Parameters:
 - Precursor Ion (Q1): m/z corresponding to [M+H]+ of 2-Hydroxy Nevirapine-d3.
 - Product Ion (Q3): A characteristic fragment ion.
 - Collision Energy: Optimized for the specific precursor-product ion transition.
- Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction is typically performed prior to analysis.





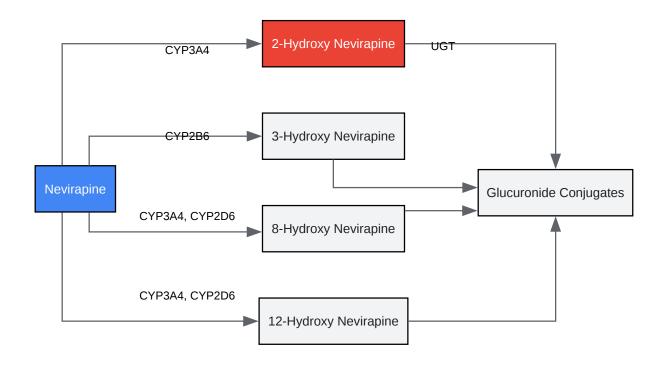
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of **2-Hydroxy Nevirapine-d3** and to ensure the correct positioning of the deuterium label.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanold4).
- Procedure: A standard ¹H-NMR spectrum is acquired. The absence of a proton signal at the
 expected position of deuteration and the integration values of the remaining protons confirm
 the structure and isotopic labeling.

Visualizations

The following diagrams illustrate key pathways and workflows related to 2-Hydroxy Nevirapine.

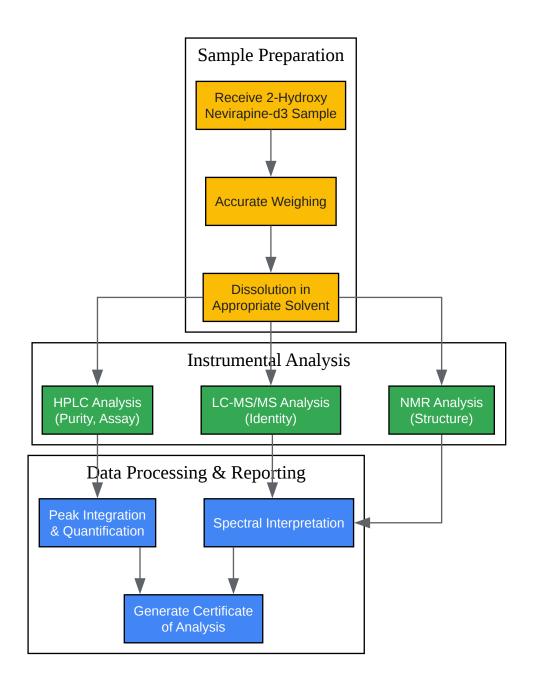


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Metabolic pathway of Nevirapine to its hydroxylated metabolites.



The metabolism of Nevirapine is primarily hepatic, involving several cytochrome P450 (CYP) enzymes.[1][2] Nevirapine is metabolized to various hydroxylated metabolites, including 2-hydroxynevirapine, which is primarily formed by the action of CYP3A4.[2] Other major metabolites include 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine, formed by different CYP isoforms. These hydroxylated metabolites are then typically conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds that are excreted in the urine.



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Analytical workflow for the quality control of **2-Hydroxy Nevirapine-d3**.

The analytical workflow for a reference standard of **2-Hydroxy Nevirapine-d3** begins with careful sample preparation, including accurate weighing and dissolution. Following this, a suite of instrumental analyses is performed. HPLC is utilized for determining purity and assay, while LC-MS/MS confirms the identity and mass. NMR spectroscopy provides detailed structural information and confirms the location of the deuterium label. Finally, the data from these analyses are processed, interpreted, and compiled to generate a comprehensive Certificate of Analysis, ensuring the quality and suitability of the reference standard for its intended use.

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References

- 1. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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